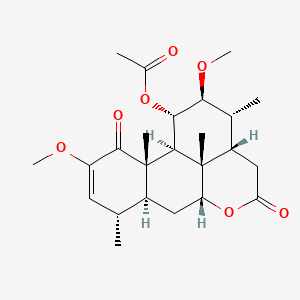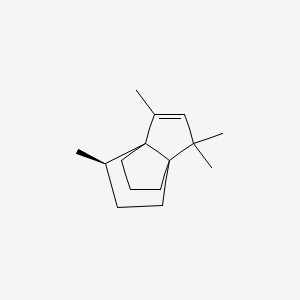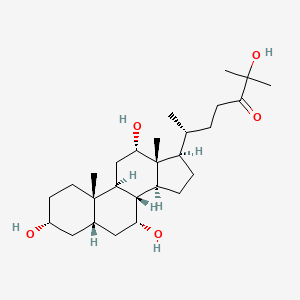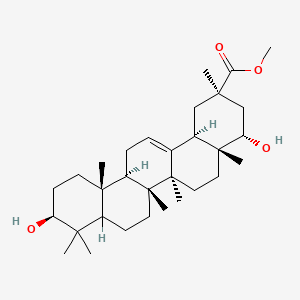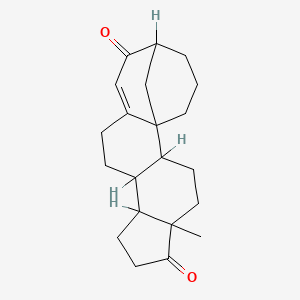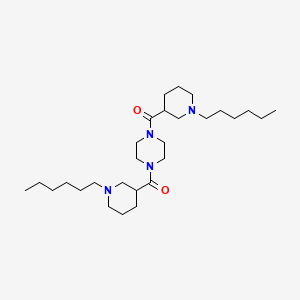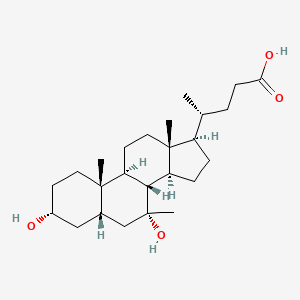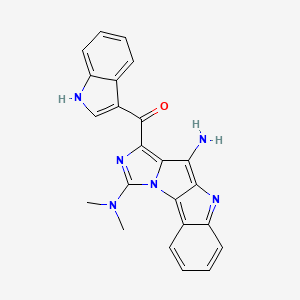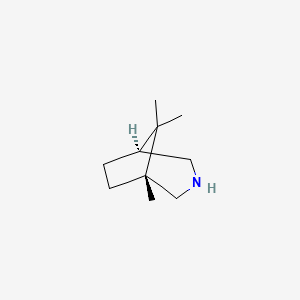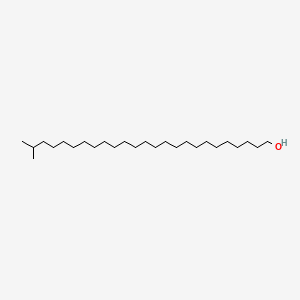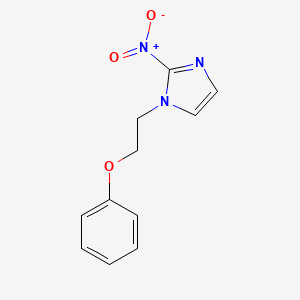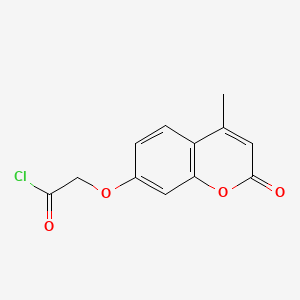
7-(Chlorocarbonylmethoxy)-4-methylcoumarin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin has been achieved through multiple approaches. One method involves starting from 3-chloro-7-hydroxy-4-methylcoumarin, utilizing traditional chemistry techniques, while another employs a one-pot reaction using sulfuryl chloride/thionyl chloride starting from 7-(carboxymethoxy)-4-methylcoumarin (Phillips et al., 1996).
Molecular Structure Analysis
Investigations into the molecular structure, vibrational properties, and quantum chemical calculations of related coumarin derivatives provide insights into the structural intricacies of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin. These studies, conducted using FT-IR spectra and density functional method (DFT/B3LYP) with the 6-311G+(d, p) basis set, offer a deeper understanding of the compound's electronic and geometric configurations (Akman & Saraç, 2016).
Chemical Reactions and Properties
7-(Chlorocarbonylmethoxy)-4-methylcoumarin participates in a variety of chemical reactions, serving as a precursor for synthesizing polymers, dyes, and other coumarin derivatives. For example, the photopolymerization of dicoumarins, including 7,7'-(polymethylenedioxy)dicoumarins, has been achieved, demonstrating the compound's utility in creating polyethers containing coumarin dimer components in the main chain (Chen & Jean, 1997).
Physical Properties Analysis
The physical properties of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin, such as solubility, thermal stability, and glass transition temperatures, are crucial for its application in various fields. Studies on related coumarin derivatives provide a comparative basis for understanding these properties, which are influenced by molecular weight and structural modifications (Sinkel et al., 2008).
Chemical Properties Analysis
The chemical properties of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin, including reactivity with different functional groups and participation in photochemical reactions, highlight its potential as a versatile chemical agent. For instance, the photoreactions with alkyl halides and other reagents exhibit radical addition mechanisms, leading to various substituted aminocoumarins (Kirpichenok et al., 1989).
Applications De Recherche Scientifique
Synthesis Methods
- 7-(Chlorocarbonylmethoxy)-4-methylcoumarin can be synthesized using traditional chemistry starting from 3-chloro-7-hydroxy-4-methylcoumarin, or using a one-pot reaction starting from 7-(carboxymethoxy)-4-methylcoumarin with a novel reagent, sulfuryl chloride/thionyl chloride (Phillips et al., 1996).
Antioxidant Properties
- Derivatives of 7-hydroxy-4-methylcoumarin, synthesized using chemical and microwave-assisted methods, exhibit excellent radical scavenging activities, comparable to natural antioxidants like vitamin C (Al-Amiery et al., 2015).
Anticancer Activity
- 4-methylcoumarin derivatives demonstrate considerable anticancer capacity against various human cancer cell lines. Certain derivatives, especially those with specific substitutions, showed potent cytotoxic effects (Miri et al., 2016).
Applications in Photodynamic Therapy
- Novel 7-oxy-3-ethyl-6-hexyl-4-methylcoumarin substituted metallo phthalocyanines, used in photodynamic therapy, show promising photophysical and photochemical properties, making them potential candidates for medical applications (Özdemir et al., 2019).
Antimicrobial Agents
- Novel derivatives of 7-hydroxy-4-methylcoumarin and 7-alkoxy-4-methylcoumarin, featuring thiosemicarbazone or thiazolidin-4-one moieties, exhibit significant antimicrobial activity against a variety of bacterial strains and Candida albicans (Amin et al., 2016).
Neuroprotective Properties
- 7-Amidocoumarins, especially those with specific substitution patterns, show potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's (Rodríguez-Enríquez et al., 2020).
Hepatoprotective Effects
- 7-Hydroxycoumarin demonstrates protective effects against Methyl glyoxal-induced toxicity in liver cells, suggesting potential for therapeutic applications in diseases where Methyl glyoxal is implicated (Li et al., 2017).
Antifouling Applications
- Green-synthesized 7-hydroxy-4-methylcoumarin shows effective antifouling properties against marine organisms, making it a suitable candidate for environmental-friendly antifoulants in marine coatings (Pérez et al., 2016).
Drug Delivery Systems
- 7-(Carboxymethoxy)-4-methylcoumarin has been used in the synthesis of light-responsive polymers, particularly poly(amidoamine) dendrimer, for potential applications in smart drug delivery systems (Pashaei-Sarnaghi et al., 2021).
Propriétés
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-7-4-12(15)17-10-5-8(2-3-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSWCAAFHPVFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238571 | |
| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |
CAS RN |
91454-65-8 | |
| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091454658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




